N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases. TPCA-1 was first synthesized in 2006 and has since been extensively studied for its biological activity and potential applications.
Scientific Research Applications
- Background : Based on the modification of natural products and the active substructure splicing method, researchers designed and synthesized a series of new N-(thiophen-2-yl) nicotinamide derivatives. These compounds were obtained by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid with the sulfur-containing heterocycle thiophene .
- Application : Some of these derivatives demonstrated excellent fungicidal activities against plant pathogens. Notably, compounds 4a (EC50 = 4.69 mg/L) and 4f (EC50 = 1.96 mg/L) were more effective than commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed promise as a fungicide candidate against cucumber downy mildew (CDM) . This finding suggests potential applications in agriculture for disease control.
- Application : Among different derivatives, compounds 1a and 1b exhibited good antimicrobial potential . While this specific compound may not have been tested, the presence of imidazole and other functional groups could contribute to similar effects.
- Application : Synthetic methods for these compounds have gained attention. Transition metal-catalyzed oxidation of Csp3-H bonds has been explored for the synthesis of aromatic ketones, which includes pyridin-2-yl-methanone . Although not directly related to our compound, this highlights the broader relevance of similar structures.
Fungicidal Activity
Antimicrobial Potential
Synthesis of Aromatic Ketones
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological receptors and enzymes, indicating a broad spectrum of potential targets for our compound.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit certain enzymes, disrupt cell signaling pathways, or bind to cellular receptors, altering their function .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell signaling pathways, or interfere with the replication of DNA . These effects can lead to a variety of downstream effects, including changes in cell growth, cell death, or alterations in cellular function .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound could have a wide range of potential therapeutic applications.
properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-18(13-3-4-14-17(9-13)24-11-21-14)20-10-12-5-6-19-15(8-12)16-2-1-7-23-16/h1-9,11H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNWQMRWDYYZBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.